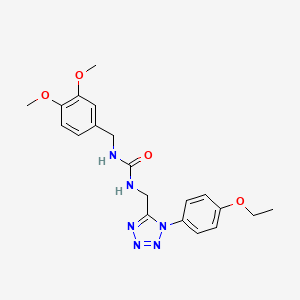
1-(3,4-dimethoxybenzyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dimethoxybenzyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea, also known as DM-1157, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in pharmacology and drug development.
Wirkmechanismus
The mechanism of action of 1-(3,4-dimethoxybenzyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea involves the inhibition of tubulin polymerization, which is necessary for cell division and growth. 1-(3,4-dimethoxybenzyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea binds to the colchicine binding site on tubulin and prevents the formation of microtubules, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
1-(3,4-dimethoxybenzyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the formation of new blood vessels. 1-(3,4-dimethoxybenzyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea has also been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(3,4-dimethoxybenzyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is its potential as a cancer treatment. Its ability to inhibit the growth of cancer cells makes it a promising candidate for further research. However, one limitation of 1-(3,4-dimethoxybenzyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is its potential toxicity, which needs to be further studied.
Zukünftige Richtungen
For 1-(3,4-dimethoxybenzyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea research include studying its potential as a cancer treatment, exploring its anti-inflammatory properties, and investigating its potential toxicity. Further research is needed to determine the optimal dosage and administration of 1-(3,4-dimethoxybenzyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea for maximum efficacy and minimal toxicity. Additionally, the potential for 1-(3,4-dimethoxybenzyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea to be used in combination with other cancer treatments should be explored.
Synthesemethoden
1-(3,4-dimethoxybenzyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea can be synthesized through a multi-step process that involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl 4-bromobenzoate in the presence of a base to form 3,4-dimethoxybenzyl 4-bromobenzoate. This intermediate is then reacted with sodium azide to form 3,4-dimethoxybenzyl 4-azidobenzoate, which is then reduced with sodium borohydride to form 3,4-dimethoxybenzyl 4-aminobenzoate. The final step involves the reaction of 3,4-dimethoxybenzyl 4-aminobenzoate with 1-(4-ethoxyphenyl)-1H-tetrazol-5-ylmethyl isocyanate to form 1-(3,4-dimethoxybenzyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea.
Wissenschaftliche Forschungsanwendungen
1-(3,4-dimethoxybenzyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea has shown promising results in scientific research for its potential applications in pharmacology and drug development. It has been studied for its anti-inflammatory, anti-tumor, and anti-angiogenic properties. 1-(3,4-dimethoxybenzyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment.
Eigenschaften
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O4/c1-4-30-16-8-6-15(7-9-16)26-19(23-24-25-26)13-22-20(27)21-12-14-5-10-17(28-2)18(11-14)29-3/h5-11H,4,12-13H2,1-3H3,(H2,21,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIRPEDKSBEKGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2837026.png)

![7,7-dimethyl-N-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2837028.png)

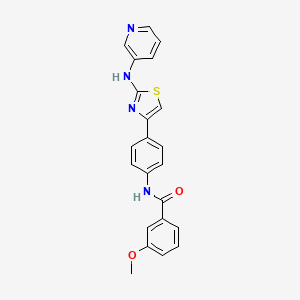
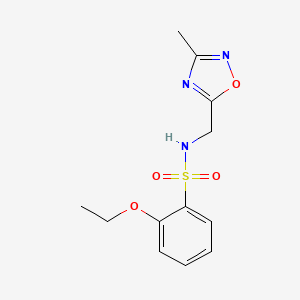
![3-Benzyl-2-[(3-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2837033.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2837034.png)
![4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine;hydrochloride](/img/structure/B2837037.png)
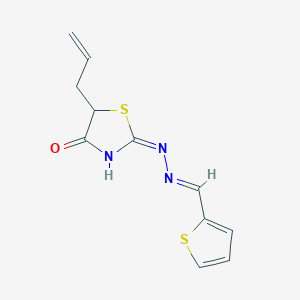

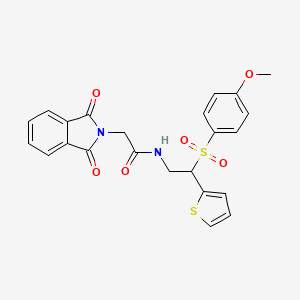
![4-bromo-2-{(E)-[(2-methoxybenzyl)imino]methyl}phenol](/img/structure/B2837045.png)
